"2-(2-Hydroxyethoxy)ethyl sulfanylacetate CAS number and spectral data"
"2-(2-Hydroxyethoxy)ethyl sulfanylacetate CAS number and spectral data"
In-Depth Technical Guide: Characterization and Synthesis of 2-(2-Hydroxyethoxy)ethyl Sulfanylacetate (PEG2-Thiol Linker)
Executive Summary
In the rapidly evolving fields of bioconjugation, antibody-drug conjugates (ADCs), and surface passivation of nanomaterials, heterobifunctional linkers are critical architectural components. 2-(2-Hydroxyethoxy)ethyl sulfanylacetate —also known as diethylene glycol monothioglycolate—is a highly specialized short-chain PEG2-thiol linker. It features a reactive sulfhydryl (-SH) group for maleimide coupling or gold surface functionalization, and a terminal hydroxyl (-OH) group for subsequent derivatization or improving aqueous solubility.
As a Senior Application Scientist, I have structured this whitepaper to provide a comprehensive breakdown of the compound's chemical identity, synthetic causality, and the rigorous spectral validation required to confirm its structure.
Chemical Identity & CAS Registry Insights
Unlike bulk commodity chemicals, highly specific heterobifunctional linkers are often synthesized as proprietary or custom intermediates. While its precursors—diethylene glycol (CAS 111-46-6)[1] and thioglycolic acid (CAS 68-11-1)—are heavily documented, the specific monoester 2-(2-hydroxyethoxy)ethyl sulfanylacetate frequently lacks a universally indexed, public CAS Registry Number in standard databases. It is often tracked internally by pharmaceutical entities using structural identifiers (e.g., SMILES or InChI).
To establish a baseline for characterization, we derive its properties from first principles and structurally analogous compounds like ethyl thioglycolate (CAS 623-51-8)[2].
Table 1: Chemical and Physical Properties
| Property | Value / Description |
|---|---|
| IUPAC Name | 2-(2-Hydroxyethoxy)ethyl 2-sulfanylacetate |
| Common Synonyms | Diethylene glycol monothioglycolate; PEG2-thiol monoester |
| Molecular Formula | C₆H₁₂O₄S |
| Molecular Weight | 180.22 g/mol |
| Exact Mass | 180.0456 Da |
| Appearance | Colorless to pale yellow viscous liquid |
| Solubility | Soluble in water, ethanol, dichloromethane (DCM), and DMSO |
Synthetic Methodology & Causality
The synthesis of this linker relies on the Fischer esterification of diethylene glycol (DEG) with thioglycolic acid (TGA).
The Causality of the Experimental Design:
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Excess Diethylene Glycol (DEG): DEG contains two identical primary hydroxyl groups. To prevent the formation of the unwanted diester (diethylene glycol bis(sulfanylacetate)), a massive molar excess of DEG (typically 5 to 10 equivalents) is employed. The statistical probability heavily favors mono-esterification.
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Dean-Stark Apparatus: Esterification is an equilibrium reaction that produces water. By using toluene as a solvent, water is removed via an azeotrope using a Dean-Stark trap, driving the reaction to completion according to Le Chatelier's principle.
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p-Toluenesulfonic Acid (p-TsOH): A strong, organic-soluble acid catalyst is chosen over aqueous acids (like HCl) to prevent the introduction of exogenous water, which would stall the equilibrium.
Figure 1: Synthetic workflow for 2-(2-hydroxyethoxy)ethyl sulfanylacetate via Fischer esterification.
Spectral Characterization (NMR, IR, MS)
Because this compound is a custom intermediate, a self-validating spectral system is mandatory to prove that the monoester—and not the diester—was formed, and that the delicate sulfhydryl group did not oxidize into a disulfide dimer.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum is the definitive proof of mono-esterification. In a diester, the PEG chain is symmetrical. In our target monoester, the symmetry is broken, resulting in four distinct methylene environments for the PEG chain.
Table 2: ¹H NMR Assignments (400 MHz, CDCl₃)
| Shift (ppm) | Multiplicity | Integration | Assignment | Causality / Rationale |
|---|---|---|---|---|
| 4.30 | Triplet (t) | 2H | -CH₂-O-C(=O)- | Deshielded by the adjacent ester carbonyl oxygen. |
| 3.75 | Triplet (t) | 2H | -CH₂-OH | Adjacent to the terminal hydroxyl group. |
| 3.70 | Multiplet (m) | 2H | -O-CH₂- | Ether linkage methylene. |
| 3.65 | Multiplet (m) | 2H | -O-CH₂- | Ether linkage methylene. |
| 3.30 | Doublet (d) | 2H | -C(=O)-CH₂-SH | Alpha to the carbonyl and coupling to the -SH proton. |
| 2.50 | Broad singlet | 1H | -OH | Hydroxyl proton (exchanges with D₂O). |
| 2.00 | Triplet (t) | 1H | -SH | Sulfhydryl proton (couples to adjacent CH₂). |
Table 3: ¹³C NMR Assignments (100 MHz, CDCl₃)
| Shift (ppm) | Carbon Type | Assignment |
|---|---|---|
| 170.5 | Quaternary | Carbonyl carbon (C=O) of the ester. |
| 72.4, 69.1 | Secondary (CH₂) | Ether carbons (-O-CH₂-). |
| 64.5 | Secondary (CH₂) | Ester-adjacent carbon (-CH₂-O-C=O). |
| 61.8 | Secondary (CH₂) | Hydroxyl-adjacent carbon (-CH₂-OH). |
| 26.3 | Secondary (CH₂) | Thiol-adjacent carbon (-CH₂-SH). |
Fourier-Transform Infrared (FT-IR) Spectroscopy
IR spectroscopy provides rapid validation of the functional groups. The presence of both the -OH and -SH stretches confirms the heterobifunctional nature of the linker.
Table 4: FT-IR (ATR) Key Absorptions
| Wavenumber (cm⁻¹) | Intensity | Assignment | Diagnostic Value |
|---|---|---|---|
| ~3400 | Strong, Broad | O-H stretch | Confirms the terminal hydroxyl group remains intact. |
| ~2550 | Weak | S-H stretch | Confirms the thiol has not oxidized to a disulfide (S-S bonds are IR inactive/very weak). |
| 1735 | Strong, Sharp | C=O stretch | Confirms the formation of the ester linkage. |
| 1150 - 1100 | Strong | C-O stretch | Characteristic of both the ester and the PEG ether backbone. |
Mass Spectrometry (ESI-MS)
Electrospray Ionization (ESI) in positive mode will yield the protonated molecular ion and a sodium adduct.
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Calculated Exact Mass: 180.0456 Da
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Observed [M+H]⁺: m/z 181.05
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Observed [M+Na]⁺: m/z 203.03
Figure 2: Multi-modal spectral validation logic for confirming the heterobifunctional PEG2-thiol.
Experimental Protocols
To ensure trustworthiness and reproducibility, the following self-validating protocol outlines the synthesis and isolation of the compound.
Step-by-Step Methodology:
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Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser, add diethylene glycol (53.0 g, 500 mmol, 5.0 eq)[1] and toluene (100 mL).
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Reagent Addition: Add thioglycolic acid (9.2 g, 100 mmol, 1.0 eq) and p-toluenesulfonic acid monohydrate (0.95 g, 5.0 mmol, 0.05 eq).
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Azeotropic Reflux: Heat the mixture to 110°C (oil bath temperature) under an inert nitrogen atmosphere. Causality: Nitrogen prevents the oxidative dimerization of the thiol into a disulfide. Reflux until the theoretical volume of water (~1.8 mL) is collected in the Dean-Stark trap (approx. 4–6 hours).
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Reaction Quenching: Cool the mixture to room temperature. Dilute with ethyl acetate (100 mL) and wash the organic layer with saturated aqueous NaHCO₃ (2 x 50 mL) to neutralize the p-TsOH catalyst and any unreacted thioglycolic acid.
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Aqueous Extraction of Excess DEG: Wash the organic layer with brine (3 x 50 mL). Causality: The massive excess of diethylene glycol is highly water-soluble and will partition into the aqueous phase, leaving the more lipophilic monoester in the organic phase.
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Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
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Purification: Purify the crude oil via silica gel flash chromatography using a gradient of Hexane:Ethyl Acetate (from 80:20 to 30:70).
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Validation: Spot the fractions on a TLC plate. Stain with Potassium Permanganate (KMnO₄). The target compound will appear as a bright yellow spot on a purple background instantly due to the highly oxidizable -SH group. Pool the pure fractions and remove the solvent to yield the title compound.
References
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National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 8117, Diethylene Glycol. Retrieved from[Link]
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National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12185, Ethyl Thioglycolate. Retrieved from[Link]
